molecular formula C₆H₁₁Cl₂N₃O B1147211 2,3-Diamino-5-methoxypyridine dihydrochloride CAS No. 127356-15-4

2,3-Diamino-5-methoxypyridine dihydrochloride

Cat. No. B1147211
M. Wt: 212.08
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride involves multiple steps, starting from precursors such as 3,5-dichloropyridine. The process includes substitution, oxidation, nitration, and ammoniation reactions. The synthesis yields compounds with distinct structural features, as evidenced by analytical techniques like IR, 1H NMR, MS, and elemental analysis (Jun, 2007).

Molecular Structure Analysis

The molecular structure of synthesized compounds, such as 3-methoxy-5,6-diamino-2-nitropyridine, is confirmed through various spectroscopic methods. IR spectroscopy, 1H NMR, and MS are commonly used to identify the structural characteristics and confirm the successful synthesis of the target compound.

Chemical Reactions and Properties

The synthesized compounds exhibit reactivity that is analyzed through further chemical reactions. For example, the reaction activity of intermediates like 3-methoxy-5-chloro-2,6-dinitropyridine is studied to understand the compound's behavior under different chemical conditions. Such analyses contribute to the broader understanding of the compound's chemical properties and potential reactivity patterns.

Physical Properties Analysis

The physical properties, such as melting points, are essential for characterizing synthesized compounds. For instance, 3-Methoxy-5-chloro-2,6-dinitropyridine has a melting point range of 115-117 ℃, indicating its stability and purity (Jianlong, 2007). These physical properties are crucial for handling, storage, and application in further research.

Scientific Research Applications

  • Synthesis of Complex Compounds : A study by Jun (2007) focused on synthesizing 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, demonstrating the utility of similar compounds in complex organic syntheses (C. Jun, 2007).

  • Antitumor Activity : Grivsky et al. (1980) described the synthesis of a pyridine derivative with significant activity against the Walker 256 carcinosarcoma in rats, highlighting the potential of such compounds in cancer research (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).

  • Corrosion Inhibition : Ansari, Quraishi, and Singh (2017) investigated the corrosion inhibition performance of chromenopyridine derivatives, including 2,4-diamino-5-phenoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile, for N80 steel in hydrochloric acid, showcasing the application in material sciences (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).

  • Synthesis and Characterization of Metal Complexes : İlkimen (2019) researched the synthesis and characterization of mixed ligand Cu(II) complexes using 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives, demonstrating applications in coordination chemistry and materials science (H. İlkimen, 2019).

  • Spectroscopic and Thermal Studies : Alghanmi and Habeeb (2015) conducted spectroscopic and thermal studies on the charge transfer complexation of 5-amino-2-methoxypyridine with chloranilic acid, illustrating its application in physical chemistry and materials science (Reem M. Alghanmi, M. M. Habeeb, 2015).

  • Synthesis of Fluorescent Dyes : Shirai et al. (1998) reported the synthesis of 2,5-Diamino-3,6-dicyanopyrazine, a new fluorescent chromophore with strong yellowish-green fluorescence in solution, indicating its potential use in the development of functional dye materials (K. Shirai, A. Yanagisawa, Hiroshi Takahashi, K. Fukunishi, M. Matsuoka, 1998).

Safety And Hazards

This chemical is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methoxypyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIQVGOFLTPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diamino-5-methoxypyridine dihydrochloride

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